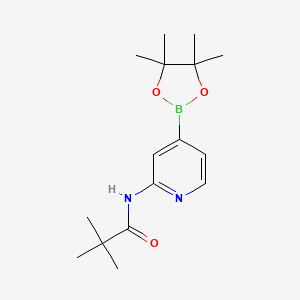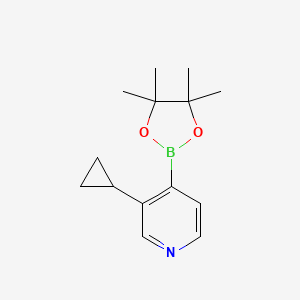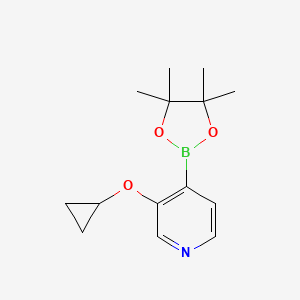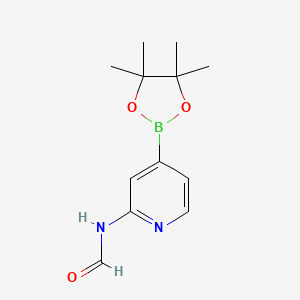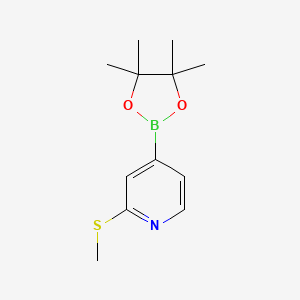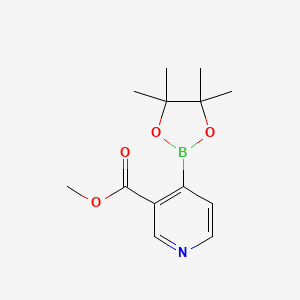
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as 3-MCPBA, is an organic compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in organic solvents such as chloroform, ether, and acetone. It is a versatile reagent that is used in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, 3-MCPBA has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is dependent on the reaction in which it is used. In general, the mechanism of action involves the formation of an organoboron or palladium complex. This complex can then react with other compounds to yield the desired product.
Biochemical and Physiological Effects
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating. It is also non-flammable and non-explosive.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments include its high reactivity, low cost, and ease of use. It is also non-toxic and non-irritating. The main limitation of using 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester in lab experiments is that it can be difficult to remove from the reaction mixture.
Direcciones Futuras
The future directions for 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester include its use in the synthesis of other compounds, such as organoboron compounds and palladium complexes. It could also be used in the synthesis of optically active compounds and polymers. In addition, further research could be done to explore the potential biochemical and physiological effects of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Métodos De Síntesis
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of pyridine-4-boronic acid with methoxycarbonyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields 3-methoxycarbonylpyridine-4-boronic acid. The second step involves the reaction of this intermediate with pinacol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields 3-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester.
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organometallic compounds, such as organoboron compounds and palladium complexes. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. In addition, 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester has been used in the synthesis of optically active compounds and in the synthesis of polymers.
Propiedades
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-8-9(10)11(16)17-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPGMLTVKTGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



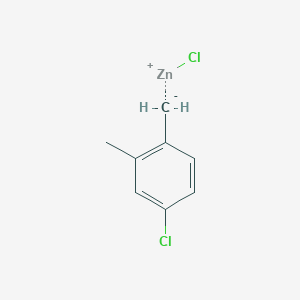

![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)


